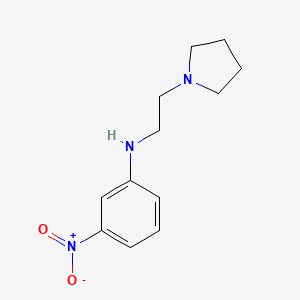
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is an organic compound that features a nitro group attached to a phenyl ring and a pyrrolidine ring connected via an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the ethylamine chain and subsequent attachment of the pyrrolidine ring. The reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety protocols are strictly followed due to the reactive nature of the intermediates and the final product.
化学反応の分析
Types of Reactions
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the ethylamine chain.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring or the ethylamine chain.
科学的研究の応用
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline involves its interaction with specific molecular targets. The nitro group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various pathways, depending on its specific structure and the biological context .
類似化合物との比較
Similar Compounds
(3-Nitro-phenyl)-(2-pyrrolidin-1-yl-methyl)-amine: Similar structure but with a methyl group instead of an ethyl group.
(3-Nitro-phenyl)-(2-piperidin-1-yl-ethyl)-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline is unique due to the specific combination of the nitro group, phenyl ring, and pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-5-3-4-11(10-12)13-6-9-14-7-1-2-8-14/h3-5,10,13H,1-2,6-9H2 |
InChIキー |
VVEDHFCHDSVZMA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














